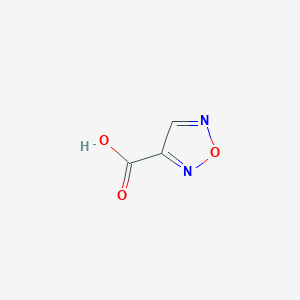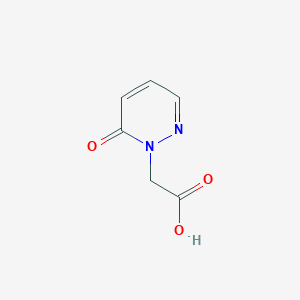
(R)-4-ブロモマンデル酸
概要
説明
®-4-Bromomandelic acid is an organic compound that belongs to the class of alpha-hydroxy acids. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is characterized by the presence of a bromine atom attached to the benzene ring and a hydroxyl group attached to the alpha carbon adjacent to the carboxylic acid group.
科学的研究の応用
®-4-Bromomandelic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific chiral properties.
Industry: It is used in the production of fine chemicals and as an intermediate in the manufacture of various products.
作用機序
Target of Action
It is structurally similar to ®-mandelic acid, which is known to interact with enzymes such as benzoylformate decarboxylase and mandelate racemase . These enzymes play crucial roles in various biochemical reactions within the cell.
Mode of Action
The compound could bind to the active sites of its target enzymes, potentially altering their activity and leading to changes in the biochemical reactions they catalyze .
Biochemical Pathways
For instance, ®-Mandelic acid is known to interact with enzymes involved in various metabolic processes
Result of Action
For instance, ®-Mandelic acid is known to interact with various enzymes, potentially influencing their activity and the biochemical reactions they catalyze .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect a compound’s stability and its interactions with its targets . .
生化学分析
Biochemical Properties
®-4-Bromomandelic acid plays a crucial role in several biochemical reactions. It interacts with enzymes such as mandelate racemase and mandelate dehydrogenase, which are involved in the mandelate pathway. Mandelate racemase interconverts the two enantiomers of mandelic acid, while mandelate dehydrogenase catalyzes the oxidation of mandelic acid to phenylglyoxylic acid . These interactions are essential for the compound’s role in metabolic processes and its potential therapeutic applications.
Cellular Effects
The effects of ®-4-Bromomandelic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, ®-4-Bromomandelic acid has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, ®-4-Bromomandelic acid exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. For example, ®-4-Bromomandelic acid has been found to inhibit the activity of certain dehydrogenases, leading to changes in the levels of metabolic intermediates . Furthermore, it can influence gene expression by modulating transcription factors and other regulatory proteins, thereby affecting cellular function and homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-4-Bromomandelic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that ®-4-Bromomandelic acid remains stable under controlled conditions, but its degradation products can have different biological activities . Long-term exposure to ®-4-Bromomandelic acid in in vitro and in vivo studies has revealed its potential to induce adaptive responses in cells, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of ®-4-Bromomandelic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At higher doses, ®-4-Bromomandelic acid can induce toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage level .
Metabolic Pathways
®-4-Bromomandelic acid is involved in several metabolic pathways, including the mandelate pathway. It interacts with enzymes such as mandelate racemase and mandelate dehydrogenase, which play key roles in the conversion of mandelic acid to other metabolic intermediates . These interactions can affect the overall metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of ®-4-Bromomandelic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via amino acid transporters, which facilitate its uptake and distribution within different cellular compartments . Additionally, ®-4-Bromomandelic acid can bind to plasma proteins, influencing its localization and accumulation in tissues .
Subcellular Localization
The subcellular localization of ®-4-Bromomandelic acid is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through post-translational modifications and targeting signals . This localization can affect the compound’s interactions with other biomolecules and its overall biological activity .
準備方法
Synthetic Routes and Reaction Conditions
®-4-Bromomandelic acid can be synthesized through various methods. One common approach involves the bromination of mandelic acid. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the para position of the benzene ring. The reaction conditions often include a solvent such as acetic acid or dichloromethane and a catalyst to facilitate the bromination process.
Industrial Production Methods
In industrial settings, the production of ®-4-Bromomandelic acid may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of greener solvents and catalysts is being explored to make the process more environmentally friendly.
化学反応の分析
Types of Reactions
®-4-Bromomandelic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under basic conditions.
Major Products Formed
Oxidation: Formation of 4-bromobenzaldehyde or 4-bromobenzophenone.
Reduction: Formation of 4-bromo-2-hydroxyphenylethanol.
Substitution: Formation of 4-amino- or 4-thiomandelic acid derivatives.
類似化合物との比較
®-4-Bromomandelic acid can be compared with other similar compounds such as:
Mandelic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Chloromandelic acid: Contains a chlorine atom instead of bromine, which can lead to different reactivity and properties.
4-Fluoromandelic acid: Contains a fluorine atom, which can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of ®-4-Bromomandelic acid lies in its specific reactivity due to the presence of the bromine atom, making it a valuable compound in various chemical and pharmaceutical applications.
特性
IUPAC Name |
(2R)-2-(4-bromophenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZBRPQOYFDTAB-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(=O)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32189-34-7 | |
| Record name | p-Bromomandelic acid, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032189347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-2-(4-bromophenyl)-2-hydroxyacetic acid >99%ee | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-BROMOMANDELIC ACID, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57S8Q47O89 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
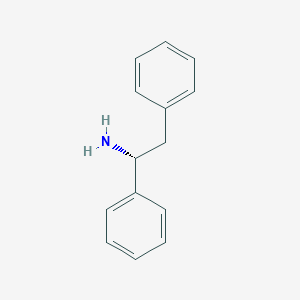
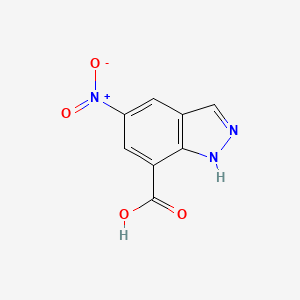
![Methyl 4-[3-(hydroxymethyl)phenyl]benzoate](/img/structure/B1300056.png)
![(3'-Chloro-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B1300057.png)
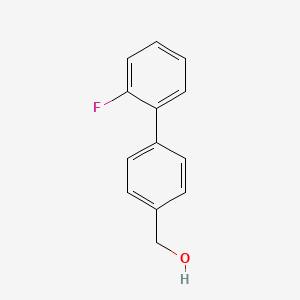
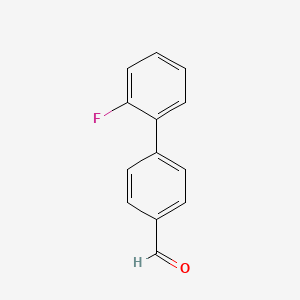
![(4'-Methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B1300068.png)
![Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1300069.png)
![(3'-Methyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1300070.png)
![(3'-Methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B1300073.png)

